molecular formula C9H8Cl2O3 B12098646 Methyl 2,4-dichloro-6-methoxybenzoate CAS No. 94294-10-7

Methyl 2,4-dichloro-6-methoxybenzoate

Cat. No.: B12098646
CAS No.: 94294-10-7
M. Wt: 235.06 g/mol
InChI Key: BMFYKKCUGFNZAD-UHFFFAOYSA-N
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Description

Methyl 2,4-dichloro-6-methoxybenzoate is a synthetic benzoic acid derivative characterized by a methyl ester core with chlorine atoms at the 2- and 4-positions and a methoxy group at the 6-position. Its structure (Fig. 1) features an aromatic ring with electron-withdrawing (Cl) and electron-donating (OCH₃) groups, which influence reactivity and stability.

Properties

CAS No.

94294-10-7

Molecular Formula

C9H8Cl2O3

Molecular Weight

235.06 g/mol

IUPAC Name

methyl 2,4-dichloro-6-methoxybenzoate

InChI

InChI=1S/C9H8Cl2O3/c1-13-7-4-5(10)3-6(11)8(7)9(12)14-2/h3-4H,1-2H3

InChI Key

BMFYKKCUGFNZAD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)Cl)Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 2,4-dichloro-6-methoxy-, methyl ester typically involves the esterification of 2,4-dichloro-6-methoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is usually carried out in large reactors with precise control over temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2,4-dichloro-6-methoxy-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzoic acid, 2,4-dichloro-6-methoxy-, methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzoic acid, 2,4-dichloro-6-methoxy-, methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with 2,4-Dichloro-6-Methoxyquinoline

Structural Similarities :

  • Both compounds share identical substitution patterns (2,4-Cl; 6-OCH₃) but differ in core structures: the benzoate has an aromatic ester backbone, while the quinoline derivative features a nitrogen-containing heterocycle .

Functional Differences :

  • Reactivity: The quinoline’s nitrogen atom enables hydrogen bonding and basicity, whereas the benzoate’s ester group is prone to hydrolysis.
  • Applications: Quinolines are often explored for medicinal chemistry (e.g., antimalarials), while benzoates may serve as synthetic intermediates or stabilizers.

Crystallographic Insights: The quinoline derivative’s crystal structure (reported in Acta Crystallographica) reveals planar geometry with Cl and OCH₃ substituents influencing intermolecular interactions . Comparable data for the benzoate is absent in the provided evidence, but its ester group likely promotes distinct packing behaviors.

Comparison with Diterpenoid Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)

Structural Contrasts :

  • Core Skeletons: Diterpenoid esters (e.g., sandaracopimaric acid methyl ester) derive from complex bicyclic or tricyclic terpenoid backbones, whereas the benzoate has a simple aromatic ring .
  • Substituents : Diterpenes feature hydroxyl, carboxylic acid, or alkyl groups, contrasting with the benzoate’s halogen and methoxy substituents.

Functional Implications :

  • Biological Roles: Diterpenoid esters in Austrocedrus chilensis resin may play ecological roles (e.g., pest resistance), while the benzoate’s synthetic origin suggests industrial applications .
  • Stability : The benzoate’s electron-withdrawing Cl groups enhance stability against oxidation compared to diterpenes’ labile unsaturated bonds.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents Functional Groups Source/Application
Methyl 2,4-dichloro-6-methoxybenzoate Benzoate (aromatic) 2,4-Cl; 6-OCH₃ Ester Synthetic intermediate
2,4-Dichloro-6-methoxyquinoline Quinoline (heterocyclic) 2,4-Cl; 6-OCH₃ Amine (heterocyclic) Crystallography study
Sandaracopimaric acid methyl ester Diterpene (tricyclic) Cyclic hydrocarbon chains Ester, carboxylic acid Plant resin (Austrocedrus chilensis)

Key Research Findings

Substituent Effects : The 2,4-Cl and 6-OCH₃ groups in this compound create a polarized aromatic system, enhancing electrophilic substitution resistance compared to unsubstituted benzoates.

Heterocyclic vs. Aromatic Cores: The quinoline derivative’s nitrogen atom facilitates hydrogen bonding, a feature absent in the benzoate, which may limit its biological interactions .

Natural vs. Synthetic Origins: Diterpenoid esters are biosynthesized in plants, whereas the benzoate is synthetically tailored, reflecting divergent applications in ecology versus industry .

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